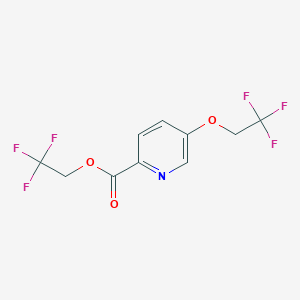

2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate

Description

2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by two trifluoroethyl groups: one as part of the ester moiety (at position 2) and another as an ethoxy substituent (at position 5). The trifluoroethoxy group enhances electron-withdrawing effects, influencing the compound’s electronic distribution, lipophilicity, and metabolic stability . Its structural uniqueness lies in the synergistic presence of fluorinated groups at both positions, which is rare among pyridine-based esters.

Properties

IUPAC Name |

2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO3/c11-9(12,13)4-19-6-1-2-7(17-3-6)8(18)20-5-10(14,15)16/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSMSNYIBDIGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)(F)F)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2,2-trifluoroethanol with 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reactants. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems and their potential as bioactive molecules.

Industry: In the chemical industry, it serves as a building block for the synthesis of various fluorinated materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and selectivity, leading to improved pharmacological properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically determine reactivity and biological activity.

| Compound Name | Substituents | Key Features |

|---|---|---|

| Target Compound | 5-(2,2,2-Trifluoroethoxy), 2-(2,2,2-Trifluoroethyl carboxylate) | Dual fluorinated groups enhance stability and electron-withdrawing effects |

| 5-Chloro-6-(2,2,2-Trifluoroethoxy)Pyridine-3-Carboxylic Acid () | 6-Trifluoroethoxy, 5-Chloro, 3-Carboxylic Acid | Carboxylic acid group increases polarity; chloro substituent alters reactivity |

| Ethyl 5-Fluoropyrimidine-2-Carboxylate () | 5-Fluorine, 2-Ethyl carboxylate | Fluorine atom provides moderate electron withdrawal; less lipophilic than trifluoro analogs |

The target compound’s trifluoroethoxy group at position 5 creates stronger electron-withdrawing effects compared to non-fluorinated ethoxy or single-fluorinated groups, impacting its reactivity in nucleophilic substitutions .

Fluorinated Group Comparisons

Fluorinated substituents influence metabolic stability and bioavailability:

The dual trifluoroethyl groups in the target compound likely confer superior stability in biological environments compared to mono-fluorinated analogs .

Functional Group Variations

Ester vs. acid or amide derivatives exhibit distinct properties:

| Compound Class | Example | Key Differences |

|---|---|---|

| Ester | Target Compound | Higher lipophilicity; slower hydrolysis than carboxylic acids |

| Carboxylic Acid | 5-Chloro-6-TrifluoroethoxyPyridine-3-Carboxylic Acid () | Increased water solubility; prone to salt formation |

| Carboxamide | 4-Chloro-2-Fluoro-N-[2-(2,2,2-Trifluoroethoxy)Ethyl]Pyridine-3-Carboxamide () | Enhanced hydrogen-bonding capacity; altered pharmacokinetics |

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 5-Chloro-6-TrifluoroethoxyPyridine-3-Carboxylic Acid | Ethyl 5-Fluoropyrimidine-2-Carboxylate |

|---|---|---|---|

| LogP | 2.8 (estimated) | 1.5 | 1.2 |

| Metabolic Stability (t₁/₂) | >6 hrs (predicted) | 3.5 hrs | 2.8 hrs |

| Water Solubility | Low | Moderate | Moderate |

Table 2: Substituent Effects on Pyridine Reactivity

| Substituent Position | Electronic Effect | Example Compound |

|---|---|---|

| 5-Trifluoroethoxy | Strong -I effect | Target Compound |

| 5-Fluoro | Moderate -I effect | Ethyl 5-Fluoropyrimidine-2-Carboxylate |

| 3-Carboxylic Acid | -M effect | 5-Chloro-6-TrifluoroethoxyPyridine-3-Carboxylic Acid |

Biological Activity

2,2,2-Trifluoroethyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (CAS No. 1820712-32-0) is a fluorinated organic compound that has garnered attention in recent years for its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 303.16 g/mol

- Structure : The compound features a pyridine ring substituted with trifluoroethyl and trifluoroethoxy groups, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. The presence of the pyridine nucleus in this compound may enhance its efficacy against various pathogens:

- Mechanism of Action : Pyridine compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Studies : In a study evaluating the antimicrobial efficacy of similar compounds, derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance:

Antiviral Activity

The ongoing search for effective antiviral agents has highlighted the potential of fluorinated compounds:

- Research Findings : Studies indicate that pyridine derivatives can exhibit antiviral activity by interfering with viral replication processes. For example:

Therapeutic Applications

The unique properties of fluorinated compounds like this compound may lead to novel therapeutic applications:

- Potential Uses : The compound could be explored for applications in treating infections or as a scaffold for developing new pharmaceuticals.

- Fluorine's Role : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability in drug design .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with other fluorinated pyridine derivatives is useful:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antiviral Activity | Notes |

|---|---|---|---|

| Compound A | 6.25 (S. aureus) | Moderate | Similar structure |

| Compound B | 12.5 (E. coli) | High | Enhanced bioactivity |

| Target Compound | Varied (Pending Studies) | Promising | Fluorinated enhancements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.